molecular formula C7H16ClN B3115888 (2-Methylcyclopentyl)methanamine hydrochloride CAS No. 212382-70-2

(2-Methylcyclopentyl)methanamine hydrochloride

Cat. No. B3115888
CAS RN: 212382-70-2
M. Wt: 149.66 g/mol
InChI Key: QKPGXOVWEDSJMI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “(2-Methylcyclopentyl)methanamine hydrochloride” is C7H16ClN. The exact molecular structure would require more specific data or computational chemistry analysis, which is beyond my current capabilities.


Physical And Chemical Properties Analysis

“(2-Methylcyclopentyl)methanamine hydrochloride” has a molecular weight of 149.66 g/mol. More specific physical and chemical properties would require experimental data or computational chemistry analysis .

Scientific Research Applications

Overview of Related Research

1. 1-Methylcyclopropene (1-MCP) Research

1-MCP, a plant growth regulator that inhibits ethylene action, has been extensively studied for its role in extending the shelf life of fruits, vegetables, and floriculture crops. Research indicates that 1-MCP is effective at very low concentrations and its application can vary based on factors like temperature, duration, and the developmental stage of the produce. It impacts several physiological responses, including respiration rates, ethylene production, and color changes, demonstrating its broad utility in postharvest management (S. Blankenship & J. Dole, 2003).

2. Metformin Hydrochloride Research

Metformin hydrochloride, a widely used treatment for type 2 diabetes, has been explored for novel drug delivery systems. Research into microparticulate and nanoparticulate systems aims to improve its bioavailability, reduce dosing frequency, and minimize side effects. Such advancements could also facilitate its use in cancer treatment, highlighting the potential of repurposing existing drugs through innovative delivery mechanisms (M. Çetin & S. Sahin, 2016).

3. Psychoactive Substance Research

The study of psychoactive substances like methoxetamine reveals the complex interplay between recreational drug use and potential therapeutic applications. Understanding the pharmacology, metabolism, and toxicology of novel psychoactive substances is crucial for assessing their risk-to-benefit ratio, informing public health policies, and exploring new therapeutic avenues (J. Zawilska, 2014).

Safety and Hazards

The safety and hazards associated with “(2-Methylcyclopentyl)methanamine hydrochloride” are not clear from the available data. It’s always important to handle chemical compounds with appropriate safety precautions .

properties

IUPAC Name

(2-methylcyclopentyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-6-3-2-4-7(6)5-8;/h6-7H,2-5,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPGXOVWEDSJMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methylcyclopentyl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.